Bis(2-ethylhexyl) methylenesuccinate synthesis from itaconic acid
Bis(2-ethylhexyl) methylenesuccinate synthesis from itaconic acid
An In-depth Technical Guide to the Synthesis of Bis(2-ethylhexyl) Methylenesuccinate from Itaconic Acid
Abstract
Itaconic acid (IA), a bio-derived dicarboxylic acid, stands as a pivotal platform chemical for the synthesis of sustainable polymers and specialty chemicals.[1][2] Its unique structure, featuring two carboxylic acid groups and a reactive vinylidene moiety, makes it a versatile precursor for a wide range of functional molecules.[1][3] This guide provides a comprehensive technical overview of the synthesis of bis(2-ethylhexyl) methylenesuccinate, also known as di(2-ethylhexyl) itaconate, a valuable diester with applications as a non-phthalate plasticizer and a monomer for advanced material development. We will explore the fundamental principles of the esterification reaction, delve into the critical process parameters that govern yield and purity, provide a detailed experimental protocol, and outline robust analytical methods for product characterization. This document is intended for researchers, chemists, and process development professionals seeking to leverage this bio-based building block for innovative applications.
Theoretical Foundations: Navigating the Esterification of a Multifunctional Monomer
The synthesis of bis(2-ethylhexyl) methylenesuccinate is achieved through the direct esterification of itaconic acid with 2-ethylhexanol. This reaction, a classic Fischer-Speier esterification, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. However, the trifunctional nature of itaconic acid introduces specific complexities that must be managed to ensure a successful synthesis.[1]
1.1. Reaction Mechanism and Stoichiometry
The reaction proceeds in two sequential steps, where each of the two carboxylic acid groups on the itaconic acid molecule reacts with a molecule of 2-ethylhexanol. The reaction is an equilibrium process; therefore, to achieve a high yield of the desired diester, the equilibrium must be shifted towards the products.[4] This is typically accomplished by using a molar excess of the alcohol (2-ethylhexanol) and by continuously removing the water byproduct as it is formed, in accordance with Le Chatelier's principle.[4][5] Molar ratios of 2-ethylhexanol to itaconic acid often range from 2.2:1 to 3.5:1 to effectively drive the reaction to completion.[5][6]
1.2. Key Synthetic Challenges
Two primary challenges arise from the inherent structure of itaconic acid:
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Competitive Side Reactions: The α,β-unsaturated double bond is susceptible to undesirable side reactions at the elevated temperatures often required for esterification. These include thermally-initiated radical polymerization, which can lead to the formation of oligomeric or polymeric byproducts, and isomerization of the itaconate double bond to the more thermodynamically stable mesaconate isomer.[3][7][8] The presence of these byproducts complicates purification and can negatively impact the properties of the final product.
-
Differential Reactivity: The two carboxylic acid groups in itaconic acid exhibit different reactivities due to their positions relative to the double bond.[8] This can influence the reaction kinetics and the distribution of monoester and diester products throughout the course of the reaction.
To overcome these challenges, a carefully designed synthetic strategy is essential, incorporating control over catalysis, temperature, and the prevention of premature polymerization.
Core Synthesis Parameters: A Causal Analysis
The success of the synthesis hinges on the precise control of several key parameters. The choices made for each parameter are causally linked to the reaction's efficiency, selectivity, and the purity of the final product.
2.1. Catalysis: The Engine of the Reaction
An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The choice of catalyst is critical and represents a trade-off between activity, selectivity, and process feasibility.
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Homogeneous Catalysts: Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) are highly effective and widely used.[3][5][9] They offer high reaction rates at moderate temperatures. However, their use necessitates a challenging downstream neutralization step, which can generate significant waste, and they pose corrosion risks.[9]
-
Heterogeneous Catalysts: Solid acid catalysts, including ion-exchange resins (e.g., Amberlyst series) and zeolites, offer a significant process advantage.[10] They are easily separated from the reaction mixture by simple filtration, are often reusable, and can lead to cleaner product streams with reduced corrosion concerns.[10][11]
-
Enzymatic Catalysts: Lipases, such as immobilized Candida antarctica lipase B (CalB), present a green chemistry approach.[8] They operate under mild conditions (e.g., ~60°C), which minimizes thermal side reactions, and exhibit high selectivity. The primary drawbacks are typically longer reaction times and higher catalyst cost compared to traditional acid catalysts.[8]
2.2. Temperature and Water Removal
Reaction temperature is a critical variable that must be optimized. While higher temperatures (typically 120-180°C) accelerate the rate of esterification, they also increase the propensity for polymerization and isomerization.[3][6] Therefore, the temperature should be maintained high enough for an efficient reaction rate but low enough to minimize byproduct formation.
The most effective method for water removal is azeotropic distillation. An inert solvent that forms a low-boiling azeotrope with water, such as toluene or heptane, is added to the reaction mixture.[3][4] As the mixture is heated to reflux, the water-solvent azeotrope distills over and is collected in a Dean-Stark trap, physically removing the water and driving the reaction forward.[4][5]
2.3. Inhibition of Polymerization
To prevent the free-radical polymerization of the itaconate double bond at high temperatures, the addition of a polymerization inhibitor is mandatory.[3] Phenolic compounds like hydroquinone (HQ), 4-methoxyphenol (MeHQ), and butylated hydroxytoluene (BHT) are commonly used.[3][7][9] These molecules act as radical scavengers, terminating the radical chain reactions that lead to unwanted polymer formation.
Data Presentation: Comparing Methodologies
The selection of a catalyst has a profound impact on the reaction conditions and outcomes. The following table summarizes quantitative data from various approaches to itaconate and related succinate ester synthesis.
| Catalyst System | Reactant Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time | Yield (%) | Source |
| p-Toluenesulfonic Acid (pTSA) | Not Specified | 120 - 180 | 8 hours | >90 (Polyester) | [3] |
| Sulfuric Acid | 2.2 : 1 | Boiling (with benzene) | Not Specified | "Practically quantitative" | [5] |
| Titanium(IV)butoxide (Ti(OBu)₄) | Not Specified | 160 | Not Specified | High (Polyester) | [8] |
| Candida antarctica Lipase B (CalB) | Not Specified | 60 | Not Specified | High (Polyester) | [8] |
| Acid-Activated Bentonite | 3.5 : 1 | 130 | 180 minutes | 98.5 | [6] |
Visualization of the Synthesis
To clarify the chemical transformation and the experimental procedure, the following diagrams are provided.
Reaction Mechanism
Caption: Acid-catalyzed esterification of itaconic acid with 2-ethylhexanol.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis using p-toluenesulfonic acid as the catalyst.
5.1. Materials and Equipment
-
Reactants: Itaconic acid (1.0 mol equiv.), 2-ethylhexanol (2.5 mol equiv.), p-toluenesulfonic acid monohydrate (0.02 mol equiv.), hydroquinone (inhibitor, ~500 ppm), toluene.
-
Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃) solution, saturated aqueous sodium chloride (brine) solution, anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate, heating mantle, separatory funnel, rotary evaporator, vacuum distillation setup.
5.2. Step-by-Step Methodology
-
Reactor Setup: Assemble a 1 L three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe.
-
Charging Reactants: To the flask, add itaconic acid (130.1 g, 1.0 mol), 2-ethylhexanol (325.6 g, 2.5 mol), p-toluenesulfonic acid monohydrate (3.8 g, 0.02 mol), hydroquinone (0.25 g), and toluene (250 mL).
-
Esterification: Heat the mixture to reflux (approx. 115-125°C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as a lower layer of the toluene-water azeotrope. Continue the reflux until no more water is collected (approximately 36 mL, or 2.0 mol). The reaction progress can also be monitored by periodically taking samples and determining the acid value.
-
Work-up - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 1 L separatory funnel. Wash the organic solution sequentially with 2 x 200 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution) and 1 x 200 mL of brine.[4]
-
Isolation and Purification: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter off the drying agent. Remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator.[4]
-
Final Purification: The resulting crude oil is purified by vacuum distillation to yield bis(2-ethylhexyl) methylenesuccinate as a clear, colorless liquid.[4][5]
Product Characterization and Quality Control
Confirmation of the product's identity and purity is essential and is achieved through a combination of spectroscopic and analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H-NMR & ¹³C-NMR | Structural Elucidation | Signals corresponding to the vinylidene protons (~6.3 and 5.7 ppm), the methylene protons of the itaconate backbone, and the characteristic peaks of the 2-ethylhexyl group.[7][12] |
| FT-IR Spectroscopy | Functional Group Analysis | Strong C=O stretch for the ester (~1725 cm⁻¹), C=C stretch (~1640 cm⁻¹), disappearance of the broad O-H band from the carboxylic acid precursor. |
| GC-MS | Purity Assessment & Identification | A primary peak corresponding to the molecular weight of the product (354.5 g/mol ), allowing for the identification of any minor impurities.[12][13][14] |
| Acid Value Titration | Quantify Reaction Completion | A low acid value (typically < 1 mg KOH/g) indicates near-complete conversion of the carboxylic acid groups.[3] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₈O₄ | [14] |
| Molecular Weight | 354.5 g/mol | [14] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | ~206-208°C at 4 mmHg | [5] |
| Density | ~0.934 g/cm³ | [4] |
Conclusion and Future Outlook
The synthesis of bis(2-ethylhexyl) methylenesuccinate from bio-based itaconic acid represents a significant pathway toward sustainable chemical manufacturing. A thorough understanding of the underlying reaction mechanism and the careful control of key parameters—catalysis, temperature, water removal, and polymerization inhibition—are paramount to achieving high yields of a pure product. While traditional homogeneous acid catalysis is effective, future research and industrial implementation should focus on the adoption of heterogeneous and enzymatic catalysts to enhance the process's environmental profile, simplify purification, and reduce waste. The continued development of efficient processes for this and other itaconate-derived molecules will further solidify itaconic acid's role as a cornerstone of the future bioeconomy.
References
-
Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. MATEC Web of Conferences. [Link]
- Process for making itaconic acid esters.
-
Antimutagenic bis (2-ethylhexyl) phthalate isolated from octopus (Paraoctopus vulgaris). CABI Digital Library. [Link]
-
Monomer Spotlight: Multifunctional and Renewable Itaconic Acid. ACS. [Link]
-
Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Kinetic investigations. ResearchGate. [Link]
- Method for preparing bis(2-ethylhexyl)adipate.
-
Synthesis of Itaconic Acid Ester Analogues via Self-Aldol Condensation of Ethyl Pyruvate Catalyzed by Hafnium BEA Zeolites. ACS Publications. [Link]
-
Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality. RSC Publishing. [Link]
-
Research Progress in Synthesis of Itaconic Esters. ResearchGate. [Link]
-
KINETICS OF ESTERIFICATION OF ACETIC ACID WITH 2-ETHYLHEXANOL IN THE PRESENCE OF AMBERLYST 36. ResearchGate. [Link]
-
World market and biotechnological production of itaconic acid. PMC - NIH. [Link]
-
Polymerization of itaconic acid and derivatives. ResearchGate. [Link]
-
Itaconate based polyesters : Selectivity and performance of esterification catalysts. Diva-portal.org. [Link]
-
kinetics of esterification of acetic acid with 2-ethylhexanol in the presence of amberlyst 36. DergiPark. [Link]
-
Determination of bis(2-ethylhexyl) phthalate in water by high-performance liquid chromatography with direct on-column preconcentration. ResearchGate. [Link]
-
Isolation and Characterization of Bis(2-Ethylhexyl) Benzene-1,2-Dicarboxylate from the Roots of Detarium microcarpum. Semantic Scholar. [Link]
-
Polymerization of itaconic acid. Polimery. [Link]
-
Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes. MDPI. [Link]
- Method for the purification of bis (2-ethyl-hexyl) phosphoric acid.
- Preparation of polyitaconic acid.
- Succinc acid esters of 2-ethylhexanol-1 and their production.
-
Dual-Cure Adhesives Using a Newly Synthesized Itaconic Acid-Based Epoxy Acrylate Oligomer. MDPI. [Link]
-
Microbial Production of Itaconic Acid. ResearchGate. [Link]
Sources
- 1. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00605A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2032679A - Succinc acid esters of 2-ethylhexanol-1 and their production - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. matec-conferences.org [matec-conferences.org]
- 8. Itaconate based polyesters : Selectivity and performance of esterification catalysts [diva-portal.org]
- 9. US3056829A - Process for making itaconic acid esters - Google Patents [patents.google.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. achemtek.com [achemtek.com]
